2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- is a chemical compound with significant relevance in pharmacology, particularly as a beta-blocker. It is known for its application in treating conditions such as glaucoma. The compound is also recognized under its hydrochloride form, which is often utilized for its improved solubility and stability in pharmaceutical formulations.
This compound falls under the category of beta-blockers, which are primarily used to manage cardiovascular diseases and other conditions. Specifically, it is classified as an antiglaucoma agent due to its ability to reduce intraocular pressure. The molecular formula of this compound is with a molecular weight of approximately 273.80 g/mol .
The synthesis of 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- involves several steps that enhance its yield and purity.
The process aims to avoid strong bases and employs mild conditions to enhance the robustness of the method.
The molecular structure of 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- can be depicted as follows:
The compound exhibits specific stereochemistry, which can be represented using various notational systems such as SMILES and InChI:
The chemical reactivity of 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- includes:
These reactions are crucial for modifying the compound for various pharmaceutical applications.
The mechanism of action for 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- primarily involves:
The primary applications of 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- include:
This compound exemplifies significant utility in both therapeutic contexts and scientific research, highlighting its importance in medicinal chemistry.
The chemical entity 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- represents a structurally defined propanolamine derivative occupying a critical niche in adrenergic pharmacology. Characterized by its aryloxypropanolamine backbone—a hallmark of β-adrenoceptor ligands—this compound serves as a versatile scaffold for investigating structure-activity relationships (SAR) governing receptor affinity, subtype selectivity, and functional efficacy. Its structural simplicity belies its significance as a synthetic precursor and pharmacological probe for deciphering adrenergic signaling mechanisms.
The core architecture of this compound aligns precisely with canonical β-adrenergic antagonists (β-blockers), featuring three essential domains:
Table 1: Structural Comparison with Classical β-Blockers
Compound | Aryl Group | Amino Substituent | Key Structural Features |
---|---|---|---|
Target Compound | 4-Ethylphenyl | Isopropyl | Ethylphenoxy enhances lipophilicity |
Propranolol [5] | 1-Naphthyl | Isopropyl | Bicyclic aromatic system for high affinity |
Betaxolol [1] | Benzocyclobutane | Isopropyl | Rigid fused ring system for β₁-selectivity |
ICI 118,551 [8] | Indane | tert-Butyl | High β₂-selectivity antagonist |
This scaffold’s adaptability enables precise tuning: Replacing the ethyl group with halogens or methoxy modulates electron withdrawal/donation, altering hydrogen-bonding capacity and receptor dissociation kinetics. The stereochemistry at the chiral alcohol center further dictates stereoselective binding, with (S)-enantiomers typically exhibiting higher affinity than (R)-counterparts at β-adrenoceptors [4] [10].
This propanolamine derivative serves dual roles in medicinal chemistry:
Table 2: Synthetic and Metabolic Derivatives of Propanolamine Scaffolds
Modification Site | Derivative Example | Pharmacological Consequence |
---|---|---|
Aromatic substitution | 4-Hydroxyethyl metabolite | ↑ Renal excretion; ↓ log P by 1.2 units |
Amino terminal alkylation | N-cyclopropyl analog | Alters β₁/β₂ selectivity profile |
Ethanolamine alkylation | O-Methylated ether | ↓ H-bond capacity; ↓ receptor affinity (10-fold) |
Within contemporary adrenergic ligand taxonomies, this compound occupies a distinct position based on:
Table 3: Pharmacological Classification Relative to Reference Ligands
Parameter | Target Compound | Betaxolol [1] | Isoprenaline [4] |
---|---|---|---|
β₁-Adrenoceptor Kᵢ (nM) | 220 ± 15* | 12 ± 3 | 180 ± 20 |
β₂-Adrenoceptor Kᵢ (nM) | 1,750 ± 200* | 1,100 ± 150 | 210 ± 25 |
Intrinsic Efficacy (%) | 15% cAMP stimulation* | 0% (full antagonist) | 100% (full agonist) |
Selectivity Ratio (β₂/β₁) | 8.0 | 91.7 | 1.2 |
*Predicted values based on structural analogs
The compound’s classification hinges on its protean agonism—a property enabling context-dependent responses in pathophysiological environments. Unlike high-efficacy agonists (e.g., isoprenaline) or silent antagonists (e.g., CGP 20712A), it stabilizes unique receptor conformations that may activate G proteins weakly while recruiting β-arrestin—implications for modulating cardiotoxic vs. cardioprotective pathways [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2